molecular formula C10H12O B11718524 3-Buten-1-ol, 4-phenyl- CAS No. 770-36-5

3-Buten-1-ol, 4-phenyl-

Cat. No.: B11718524
CAS No.: 770-36-5
M. Wt: 148.20 g/mol
InChI Key: IAHCIRBKFCOPEE-XBXARRHUSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Buten-1-ol, 4-phenyl-, (3E)- can be achieved through several methods. One common approach involves the reaction of phenylacetylene with formaldehyde in the presence of a base, followed by hydrogenation to yield the desired product. Another method includes the use of Grignard reagents, where phenylmagnesium bromide reacts with crotonaldehyde, followed by hydrolysis to obtain the compound.

Industrial Production Methods

Industrial production of 3-Buten-1-ol, 4-phenyl-, (3E)- typically involves large-scale chemical reactions under controlled conditions. The use of catalysts, such as palladium or nickel, can enhance the efficiency of the hydrogenation process. Additionally, continuous flow reactors may be employed to optimize the reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions

3-Buten-1-ol, 4-phenyl-, (3E)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or nickel catalysts.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation reactions.

Major Products Formed

    Oxidation: Phenylbutanal or phenylbutanoic acid.

    Reduction: 4-Phenylbutanol.

    Substitution: 4-Phenyl-3-buten-1-chloride or 4-Phenyl-3-buten-1-amine.

Scientific Research Applications

3-Buten-1-ol, 4-phenyl-, (3E)- has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of fragrances, flavors, and fine chemicals.

Mechanism of Action

The mechanism of action of 3-Buten-1-ol, 4-phenyl-, (3E)- involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of the phenyl group enhances its ability to interact with hydrophobic pockets in proteins, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Phenyl-3-buten-2-one: Similar structure but with a ketone group instead of a hydroxyl group.

    4-Phenyl-3-buten-2-ol: Similar structure but with the hydroxyl group on a different carbon.

    3-Buten-1-ol: Lacks the phenyl group, resulting in different chemical properties.

Uniqueness

3-Buten-1-ol, 4-phenyl-, (3E)- is unique due to the combination of the phenyl group and the E-configuration of the double bond. This configuration imparts distinct chemical reactivity and biological activity, making it valuable for various applications.

Properties

CAS No.

770-36-5

Molecular Formula

C10H12O

Molecular Weight

148.20 g/mol

IUPAC Name

(E)-4-phenylbut-3-en-1-ol

InChI

InChI=1S/C10H12O/c11-9-5-4-8-10-6-2-1-3-7-10/h1-4,6-8,11H,5,9H2/b8-4+

InChI Key

IAHCIRBKFCOPEE-XBXARRHUSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CCO

Canonical SMILES

C1=CC=C(C=C1)C=CCCO

Origin of Product

United States

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